4-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Overview
Description
4-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of a palladium catalyst and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, leading to the formation of different derivatives.
Scientific Research Applications
4-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent
Mechanism of Action
The mechanism of action of 4-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can bind to the dopamine transporter, inhibiting dopamine reuptake and increasing dopamine levels in the brain. This mechanism is of particular interest in the study of neurological disorders.
Comparison with Similar Compounds
Similar compounds include other sulfonyl derivatives and thiophene-containing molecules. For example:
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds share the morpholine and sulfonyl groups but differ in their core structure.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid have similar thiophene rings but different functional groups.
The uniqueness of 4-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzenesulfonamide lies in its combination of the morpholine, thiophene, and benzenesulfonamide groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S3/c18-24(19,16-12-13-2-1-11-23-13)14-3-5-15(6-4-14)25(20,21)17-7-9-22-10-8-17/h1-6,11,16H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODWRPPQFQPHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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